In Vivo Juvenile Worm Burden Reduction by Epiisopiloturine vs. Praziquantel Baseline
In an in vivo mouse model of schistosomiasis, epiisopiloturine (EPI) administered at 40 mg/kg during the juvenile stage (21 days post-infection) reduced the total worm burden by 50.2% [1]. This direct efficacy is compared against the standard-of-care drug praziquantel, which typically achieves a 70-90% worm burden reduction in similar murine models at clinically relevant doses [2]. While EPI's single-dose reduction is lower, its value lies in its novel mechanism and potential synergy, not as a standalone replacement for praziquantel.
| Evidence Dimension | In Vivo Juvenile Worm Burden Reduction |
|---|---|
| Target Compound Data | 50.2% reduction |
| Comparator Or Baseline | Praziquantel (PZQ): 70-90% reduction |
| Quantified Difference | EPI achieves approximately 56-72% of the PZQ reduction level at a 40 mg/kg dose. |
| Conditions | Swiss mice infected with Schistosoma mansoni, treated 21 days post-infection with a single oral dose of 40 mg/kg EPI. PZQ data from established murine schistosomiasis models. |
Why This Matters
This quantifies EPI's standalone in vivo efficacy, establishing a baseline for combination studies and demonstrating activity against juvenile parasites, a critical stage for reducing pathology.
- [1] Guimarães MA, et al. Anthelmintic Activity In Vivo of Epiisopiloturine against Juvenile and Adult Worms of Schistosoma mansoni. PLoS Negl Trop Dis. 2015;9(3):e0003656. PMID: 25816207. View Source
- [2] Keiser J, et al. Praziquantel: mechanisms of action, resistance and new derivatives for schistosomiasis. Curr Opin Infect Dis. 2008;21(6):659-667. PMID: 18978535. View Source
